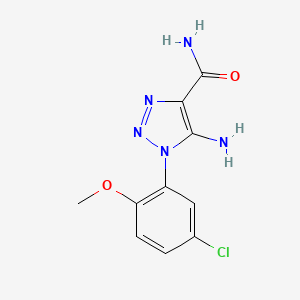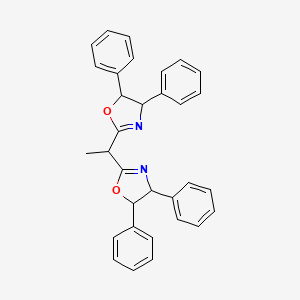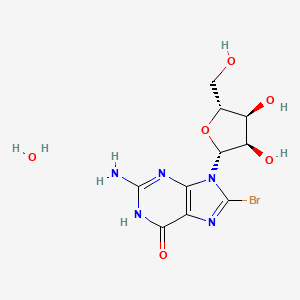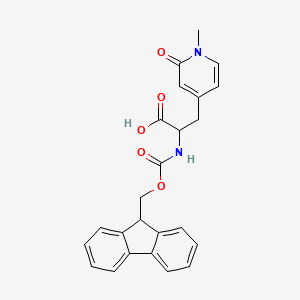
5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a unique structure that combines an amino group, a chloro-substituted methoxyphenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Chlorination and Methoxylation: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.
Carboxamide Formation: The carboxamide group can be formed through an amide coupling reaction using reagents such as EDCI and HOBT.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through various weak interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10ClN5O2 |
|---|---|
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
5-amino-1-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-7-3-2-5(11)4-6(7)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17) |
Clé InChI |
GPUDMMUZVVJBKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)

![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid](/img/structure/B12508007.png)
![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12508019.png)
![(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508022.png)



![{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate](/img/structure/B12508038.png)


